molecular formula C7H7BrN2O B112314 5-Amino-2-bromobenzamide CAS No. 220583-56-2

5-Amino-2-bromobenzamide

Cat. No.: B112314
CAS No.: 220583-56-2
M. Wt: 215.05 g/mol
InChI Key: QJCXXTYABLAOPV-UHFFFAOYSA-N
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Description

5-Amino-2-bromobenzamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzamide, featuring an amino group at the 5-position and a bromine atom at the 2-position on the benzene ring

Scientific Research Applications

5-Amino-2-bromobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.

Safety and Hazards

The safety data sheet for 5-Amino-2-bromobenzamide indicates that it may cause skin and eye irritation, and may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-bromobenzamide can be synthesized through several methods. One common approach involves the bromination of 2-amino-benzamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 2-position of the benzene ring. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-amino-benzamide is coupled with a brominated benzene derivative in the presence of a palladium catalyst. This method allows for the formation of the desired product under mild conditions and with high selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and concentration of reagents, are carefully controlled to achieve the desired outcome. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are typically used for these reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: Amine derivatives of the compound.

Mechanism of Action

The mechanism of action of 5-amino-2-bromobenzamide involves its interaction with specific molecular targets. The amino group and bromine atom on the benzene ring allow the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-Amino-5-bromobenzonitrile: Similar structure but with a nitrile group instead of an amide group.

    2-Amino-5-bromobenzyl alcohol: Similar structure but with a hydroxyl group instead of an amide group.

Uniqueness

5-Amino-2-bromobenzamide is unique due to the presence of both an amino group and a bromine atom on the benzene ring, along with the amide functionality. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-amino-2-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCXXTYABLAOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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